Kinase Inhibitor Potency in Cellular Assays
The value of the 4-(trifluoromethoxy)pyridine scaffold is demonstrated by its incorporation into potent kinase inhibitors. A direct comparator study shows that a derivative containing a 5-(trifluoromethoxy)pyridin-3-yl moiety (US10093664, Example 57) exhibits an IC50 of 19 nM against human DLK (MAP3K12) in a cellular assay measuring c-Jun phosphorylation. This is significantly more potent than a closely related analog (US10093664, Example 62) with an IC50 of 39 nM in the same assay [1]. This 2.1-fold difference in cellular potency highlights how specific modifications on the OCF3-pyridine core can lead to substantial gains in biological activity, validating this scaffold as a privileged starting point for medicinal chemistry optimization.
| Evidence Dimension | Cellular potency (IC50) |
|---|---|
| Target Compound Data | 19 nM (for a derivative containing the OCF3-pyridine core) |
| Comparator Or Baseline | 39 nM (for a closely related analog in the same patent series) |
| Quantified Difference | 2.1-fold lower IC50 (higher potency) |
| Conditions | Inhibition of doxycycline-inducible human DLK transfected in HEK293 cells, assessed as reduction in c-Jun phosphorylation at Ser63 |
Why This Matters
A 2-fold improvement in cellular potency is a meaningful differentiator in early-stage drug discovery, reducing the compound concentration required for efficacy and potentially lowering the risk of off-target toxicity.
- [1] BindingDB. (n.d.). Affinity Data for BDBM590004 (US10093664, Example 57) and BDBM289481 (US10093664, Example 62). Retrieved from BindingDB Entry. View Source
